Bavisant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

See also: this compound Dihydrochloride (active moiety of).

Structure

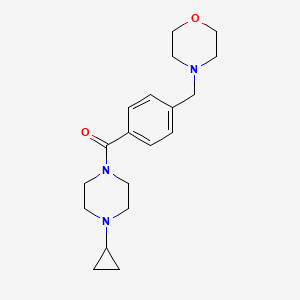

2D Structure

3D Structure

Properties

IUPAC Name |

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBVSGSIXIIREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026045 | |

| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929622-08-2 | |

| Record name | Bavisant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bavisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAVISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9827P7LFVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bavisant: A Technical Deep-Dive into its Mechanism of Action as a Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bavisant (also known as JNJ-31001074 and BEN-2001) is a potent, selective, and orally active antagonist of the histamine H3 (H3) receptor.[1][2] Developed initially by Janssen Pharmaceutical and later investigated by BenevolentAI, its mechanism of action centers on the blockade of H3 autoreceptors and heteroreceptors in the central nervous system. This action was hypothesized to disinhibit the release of several key neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, thereby promoting wakefulness and enhancing cognitive functions.[3] Despite promising preclinical findings, this compound's clinical development for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy was discontinued due to a lack of significant clinical efficacy.[3] A subsequent Phase 2b trial (CASPAR) investigating its use for excessive daytime sleepiness in Parkinson's disease patients also did not yield positive results. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the H3 receptor, its effects on neurotransmitter systems, and the methodologies of key preclinical and clinical investigations.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a high-affinity antagonist at the human histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters.

By blocking the H3 receptor, this compound effectively removes this inhibitory brake, leading to an increased release of histamine and other neurotransmitters in key brain regions associated with arousal and cognition, such as the cortex and hippocampus.[3]

Signaling Pathway of H3 Receptor Antagonism

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, histamine binds to the presynaptic H3 autoreceptor, leading to an inhibition of histamine release. This compound, as an antagonist, blocks this interaction.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Target | Species | Assay Type | pKi | Reference |

| This compound (JNJ-31001074) | Histamine H3 Receptor | Human | Radioligand Binding | 8.27 |

Table 2: Preclinical Pharmacokinetics in Rats

| Compound | Route of Administration | Parameter | Value | Unit | Reference |

| This compound (11j) | Intravenous | Clearance | 1.3 ± 0.3 | L/h/kg | |

| Volume of Distribution (steady state) | 6.7 ± 0.9 | L/kg | |||

| Half-life | 3.7 ± 0.4 | h |

Experimental Protocols

Histamine H3 Receptor Binding Assay (General Protocol)

While a specific, detailed protocol for the this compound binding assay is not publicly available, a representative protocol for determining the binding affinity of a compound to the human H3 receptor using a radioligand binding assay is described below. This is based on standard methodologies in the field.

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

-

Cell membranes expressing the recombinant human histamine H3 receptor.

-

Radioligand: [3H]-N-α-methylhistamine.

-

Non-specific binding control: A high concentration of a non-labeled H3 receptor ligand (e.g., unlabeled N-α-methylhistamine).

-

Test compound: this compound at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound. Prepare assay buffer, radioligand solution, and non-specific binding control.

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound (this compound), buffer (for total binding), or the non-specific binding control.

-

Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Terminate the assay by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters and add scintillation fluid. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release (General Protocol)

The following is a generalized protocol for an in vivo microdialysis experiment in rats to measure changes in neurotransmitter levels, as would have been used to assess the effect of this compound on acetylcholine release in the frontal cortex.

Objective: To measure the effect of this compound administration on the extracellular levels of acetylcholine in the rat prefrontal cortex.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration (e.g., oral gavage).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the prefrontal cortex. Allow the animal to recover from surgery.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer this compound to the rat (e.g., via oral gavage).

-

Post-Dosing Sample Collection: Continue to collect dialysate samples at the same regular intervals for a specified period after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC with electrochemical detection.

-

Data Analysis: Express the post-dosing acetylcholine levels as a percentage of the baseline levels for each animal. Perform statistical analysis to determine the significance of any changes.

Effects on Neurotransmitter Systems

Experimental Workflow for Assessing Neurotransmitter Release

The following diagram illustrates the general workflow for a preclinical in vivo microdialysis study to assess the impact of a drug like this compound on neurotransmitter levels.

Clinical Trials and Discontinuation

This compound was investigated in several clinical trials for various indications. A key Phase 2 study in adults with ADHD (NCT00880217) failed to demonstrate significant clinical efficacy compared to placebo. The development for narcolepsy was also discontinued. Subsequently, a Phase 2b dose-finding study (CASPAR, NCT03194217) was completed for the treatment of Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease. While the trial results have been posted, external commentary suggests they were negative.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action, centered on the disinhibition of histamine and other key neurotransmitter release in the brain, was supported by preclinical data. However, this promising preclinical profile did not translate into significant clinical efficacy in trials for ADHD, narcolepsy, and excessive daytime sleepiness in Parkinson's disease, leading to the discontinuation of its development. The discrepancy between the preclinical rationale and clinical outcomes highlights the complexities of translating receptor-level pharmacology into therapeutic benefit for complex neurological and psychiatric disorders. Further research into the nuanced roles of the histaminergic system in these conditions may provide insights into the clinical findings with this compound and guide the development of future H3 receptor modulators.

References

Bavisant: A Technical Overview of a Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (JNJ-31001074) is a potent, selective, and orally active antagonist of the histamine H3 receptor that readily penetrates the blood-brain barrier.[1][2] Developed by Johnson & Johnson, it was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD).[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.

Chemical Properties and Structure

This compound is a small molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C₁₉H₂₇N₃O₂ |

| Molecular Weight | 329.44 g/mol |

| IUPAC Name | (4-cyclopropylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone |

| CAS Number | 929622-08-2 |

| Synonyms | JNJ-31001074, BEN-2001 |

Mechanism of Action

This compound functions as a high-affinity antagonist at the histamine H3 receptor (hH3R pKi = 8.27).[5] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as both an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By antagonizing the H3 receptor, this compound blocks the constitutive activity of the receptor and the inhibitory effects of histamine, leading to an increase in the release of these key neurotransmitters, which are involved in wakefulness, attention, and cognitive functions. Preclinical studies have shown that this compound increases acetylcholine levels in the rat frontal cortex.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including inhibiting N-type voltage-gated calcium channels and activating inwardly rectifying potassium channels. As an antagonist, this compound blocks these downstream signaling events.

Preclinical Pharmacology

In Vitro Binding Affinity

This compound demonstrates high affinity for the human histamine H3 receptor.

| Parameter | Value | Reference |

| hH3R pKi | 8.27 |

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species have not been fully published in the reviewed literature. However, it is described as an orally active and brain-penetrating compound.

Preclinical Pharmacodynamics

Preclinical studies have demonstrated that this compound occupies H3 receptors in the brain and elicits pharmacodynamic effects consistent with its mechanism of action.

| Species | Effect | Reference |

| Rat | Increased acetylcholine levels in the frontal cortex |

Clinical Development

This compound was primarily investigated for the treatment of ADHD in adults.

Clinical Pharmacokinetics

A Phase I study (NCT00915434) was conducted to evaluate the effect of food on the pharmacokinetics of this compound in healthy subjects; however, the results of this study have not been publicly disclosed.

Clinical Efficacy (NCT00880217)

A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study was conducted to evaluate the efficacy and safety of three dosages of this compound (1 mg/day, 3 mg/day, and 10 mg/day) compared with placebo in adults with ADHD.

Primary Efficacy Endpoint: Change from baseline in the ADHD Rating Scale, Version IV (ADHD-RS-IV) total score at day 42.

| Treatment Group | Mean Change from Baseline in ADHD-RS-IV Total Score | p-value vs. Placebo |

| Placebo | -8.8 | - |

| This compound 1 mg/day | -9.3 | Not statistically significant |

| This compound 3 mg/day | -11.2 | Not statistically significant |

| This compound 10 mg/day | -12.2 | 0.161 |

| Atomoxetine 80 mg/day | -15.3 | <0.005 |

| OROS Methylphenidate 54 mg/day | -15.7 | <0.005 |

This compound did not demonstrate a statistically significant improvement in the primary efficacy endpoint compared to placebo. Secondary efficacy assessments showed a similar pattern with a non-significant trend towards improvement.

Clinical Safety and Tolerability

The safety and tolerability of this compound were assessed in the same clinical trial.

| Treatment Group | Incidence of Total Treatment-Emergent Adverse Events (TEAEs) | Discontinuations due to TEAEs |

| Placebo | 58.9% | 2.7% |

| This compound 1 mg/day | 61.8% | 4.4% |

| This compound 3 mg/day | 82.4% | 7.4% |

| This compound 10 mg/day | 89.0% | 19.2% |

| Atomoxetine 80 mg/day | 83.8% | 10.8% |

| OROS Methylphenidate 54 mg/day | 82.4% | 8.8% |

The lower doses of this compound were generally well-tolerated, while the 10 mg/day dose was associated with a higher incidence of TEAEs and discontinuations. Commonly reported adverse events for this compound included insomnia (dose-dependent), abnormal dreams, dysgeusia, nausea, and dizziness.

Rationale for Development and Discontinuation

The development of this compound for ADHD was based on the hypothesis that antagonizing the H3 receptor would increase the release of neurotransmitters crucial for attention and wakefulness, thereby alleviating ADHD symptoms. While preclinical data supported this hypothesis, the Phase II clinical trial did not demonstrate sufficient efficacy, leading to the discontinuation of its development for this indication.

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the histamine H3 receptor.

Materials:

-

Membranes: CHO-K1 cell membranes expressing the human histamine H3 receptor.

-

Radioligand: [³H]N-α-methylhistamine ([³H]NAMH).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Clobenpropit or 100 µM Histamine.

-

Test compound: this compound or other compounds of interest at various concentrations.

-

Filtration apparatus: 96-well GF/C filter plates, vacuum manifold.

-

Scintillation counter.

Procedure:

-

Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 15 µ g/well ) in ice-cold assay buffer.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]NAMH) at a fixed concentration (e.g., 1 nM).

-

Add the diluted membranes to each well to initiate the binding reaction. The total assay volume is typically 550 µL.

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Incubate the plate for 60 minutes at 27 °C.

-

Terminate the incubation by rapid filtration through the GF/C filter plate using a vacuum manifold.

-

Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Analyze the data to determine the IC₅₀ of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins coupled to the histamine H3 receptor.

Materials:

-

Membranes: Cell membranes expressing the human histamine H3 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.

-

Agonist: e.g., (R)-α-methylhistamine.

-

Test compound: this compound or other antagonists/inverse agonists.

-

Filtration apparatus or SPA beads.

-

Scintillation counter.

Procedure:

-

Pre-incubate the membranes with GDP (e.g., 10 µM) on ice.

-

In a 96-well plate, add the assay buffer, the test compound (for antagonist/inverse agonist mode), and the agonist (except for basal and inverse agonist conditions).

-

Add the GDP-pre-incubated membranes to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration or by adding a stop solution if using SPA beads.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data analysis is performed to determine the EC₅₀ of agonists or the IC₅₀ and Ki of antagonists/inverse agonists.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action, involving the enhancement of neurotransmitter release in the brain, provided a strong rationale for its investigation as a treatment for ADHD. However, despite a sound preclinical basis, this compound failed to demonstrate significant clinical efficacy in a large, well-controlled Phase II study. The data and methodologies presented in this technical guide offer valuable insights for researchers and drug development professionals working on histamine H3 receptor modulators and other novel therapeutic approaches for CNS disorders.

References

- 1. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

An In-Depth Technical Guide to Bavisant: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been the subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its pharmacological profile. Detailed information on its mechanism of action, binding affinities, and pharmacokinetic properties across different species is presented. Furthermore, this guide outlines the experimental methodologies employed in key studies to facilitate the replication and extension of research on this compound.

Chemical Structure and Identifiers

This compound is a synthetic small molecule characterized by a central phenyl ring substituted with a morpholinomethyl group and a cyclopropylpiperazinyl-methanone moiety.

| Identifier | Value | Source |

| IUPAC Name | (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | --INVALID-LINK-- |

| CAS Number | 929622-08-2 | --INVALID-LINK-- |

| Molecular Formula | C19H27N3O2 | --INVALID-LINK-- |

| Molecular Weight | 329.44 g/mol | --INVALID-LINK-- |

| SMILES | C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | --INVALID-LINK-- |

| InChI | InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2 | --INVALID-LINK-- |

Physiological Properties and Mechanism of Action

This compound acts as a high-affinity antagonist or inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By blocking the constitutive activity of the H3 receptor, this compound disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical effect is hypothesized to underlie its potential therapeutic benefits in promoting wakefulness and enhancing cognitive functions.[1] Preclinical studies have demonstrated that this compound can increase acetylcholine levels in the rat frontal cortex.

The signaling pathway of the histamine H3 receptor and the mechanism of action of this compound are depicted below.

Caption: Histamine H3 Receptor Signaling and this compound's Mechanism of Action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity

| Parameter | Species | Receptor | Value | Assay Method | Source |

| pKi | Human | Histamine H3 | 8.27 | Radioligand Binding Assay | --INVALID-LINK-- |

| hERG IC50 | Human | hERG Channel | > 10 µM | [3H]-astemizole competition binding assay | --INVALID-LINK-- |

Table 2: Preclinical Pharmacokinetics (Single Oral Dose)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Source |

| Rat | - | - | - | - | Data not sufficiently detailed in search results |

| Dog | - | - | - | - | Data not sufficiently detailed in search results |

Table 3: Human Pharmacokinetics (Single Oral Dose)

| Dose | Cmax | Tmax (h) | t1/2 (h) | AUCinf | Source |

| 10-30 mg | Dose-proportional | 0.5 - 4 | 13.9 - 22.1 | Dose-proportional | --INVALID-LINK-- |

| 100-400 mg | Dose-proportional | 0.5 - 4 | 13.9 - 22.1 | Dose-proportional | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-alpha-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound). A control group without the test compound and a group with a high concentration of a known H3R ligand to determine non-specific binding are also included.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Functional Assay (General Protocol)

This assay measures the functional activity of a compound at a G-protein coupled receptor by quantifying the binding of [35S]GTPγS to G-proteins upon receptor activation or inhibition.

Caption: General workflow for a GTPγS functional assay.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the H3 receptor and associated G-proteins are prepared.

-

Incubation: The membranes are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP, and GDP.

-

To measure inverse agonism: The assay is performed in the presence of varying concentrations of this compound to determine its ability to decrease the basal level of [35S]GTPγS binding due to the constitutive activity of the H3 receptor.

-

To measure antagonism: The assay is performed in the presence of a fixed concentration of an H3R agonist (e.g., histamine or R-α-methylhistamine) and varying concentrations of this compound to determine its ability to inhibit agonist-stimulated [35S]GTPγS binding.

-

-

Separation and Quantification: The separation and quantification steps are similar to the radioligand binding assay.

-

Data Analysis: The data are used to generate concentration-response curves to determine the EC50 for inverse agonist activity or the IC50 for antagonist activity.

In Vivo Microdialysis for Acetylcholine Release (General Protocol)

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.

Caption: General workflow for in vivo microdialysis.

Methodology:

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat.

-

Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.

-

Sample Collection: The aCSF exchanges with the extracellular fluid across the semi-permeable membrane of the probe. The resulting dialysate, containing neurotransmitters and other molecules from the extracellular space, is collected at regular intervals.

-

Drug Administration: this compound is administered (e.g., via intraperitoneal injection or through the microdialysis probe) to assess its effect on acetylcholine release.

-

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Clinical Development and Outcomes

This compound has been investigated in several clinical trials for various indications, including Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[2] Notably, a key Phase 2 clinical trial in adults with ADHD did not demonstrate a statistically significant improvement in symptoms compared to placebo.[3] This outcome led to the discontinuation of its development for this indication.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Its mechanism of action, involving the disinhibition of multiple neurotransmitter systems, provided a strong rationale for its investigation in disorders of wakefulness and cognition. While clinical trials for ADHD did not meet their primary endpoints, the extensive preclinical and early clinical data available for this compound provide a valuable resource for researchers in the field of neuroscience and drug development. The detailed chemical, pharmacological, and methodological information presented in this guide serves as a comprehensive reference for future studies exploring the therapeutic potential of H3 receptor modulation.

References

Bavisant (JNJ-31001074): A Technical History of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor antagonist that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and other central nervous system disorders. Developed by Johnson & Johnson, the compound showed promise in preclinical models by modulating key neurotransmitter systems involved in wakefulness and cognition. Despite a favorable preclinical profile, this compound ultimately failed to demonstrate significant efficacy in a Phase 2 clinical trial for adult ADHD, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.

Introduction: The Rationale for Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system.[1][2] Blockade of the H3 receptor with an antagonist or inverse agonist was hypothesized to increase the release of these neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[1][2] This mechanism of action presented a promising therapeutic strategy for disorders characterized by deficits in attention, wakefulness, and cognitive control, such as ADHD.

Discovery and Preclinical Development

This compound was identified as a promising clinical candidate from a series of benzamide-based histamine H3 receptor antagonists developed by Janssen Research & Development, a subsidiary of Johnson & Johnson. The discovery program focused on optimizing potency, selectivity, and pharmacokinetic properties to achieve a desirable profile for a once-daily oral medication for CNS indications.

In Vitro Pharmacology

This compound is a highly potent and selective antagonist of the human histamine H3 receptor.[3] It exhibits a high binding affinity for the receptor, as demonstrated in radioligand binding assays. Importantly, it showed low affinity for the hERG potassium channel, suggesting a reduced risk of cardiac-related adverse effects.

| Parameter | Value | Species | Assay |

| pKi (H3 Receptor) | 8.27 | Human | Radioligand Binding Assay |

| hERG IC50 | > 10 µM | Human | Electrophysiology Assay |

| Table 1: In Vitro Pharmacological Profile of this compound. |

A detailed protocol for a representative histamine H3 receptor binding assay is as follows:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.

-

Radioligand: A tritiated H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used as the radioligand.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that this compound is orally bioavailable and penetrates the central nervous system. The pharmacokinetic profile of related benzamide analogs was characterized by moderate clearance and a volume of distribution indicative of tissue distribution.

| Compound | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (h) | %F |

| Analog 11g | 26.1 ± 5.3 | 39.4 ± 8.0 | 20.0 ± 4.7 | 52 ± 26 |

| Analog 11h | 12.8 ± 5.5 | 23.9 ± 10.1 | 24.3 ± 10.9 | 100 ± 50 |

| Analog 11i | 18.0 ± 2.4 | 22.3 ± 3.4 | 16.2 ± 3.1 | 100 ± 50 |

| Table 2: Rat Pharmacokinetic Parameters for Benzamide-Based H3R Antagonists Structurally Related to this compound. |

Data for this compound itself from this specific study is not publicly available.

-

Animals: Male Sprague-Dawley rats are used.

-

Dosing: The test compound is administered intravenously (e.g., via the tail vein) and orally (e.g., by gavage).

-

Blood Sampling: Blood samples are collected at various time points post-dosing from the jugular vein.

-

Plasma Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance (Cl), volume of distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (%F) are calculated using non-compartmental analysis.

Preclinical Efficacy

This compound demonstrated efficacy in preclinical models of wakefulness and cognition. As an H3 receptor antagonist, it was shown to increase the release of acetylcholine in the rat frontal cortex, a key neurotransmitter involved in cognitive processes.

Caption: Proposed mechanism of action of this compound.

Clinical Development

The promising preclinical profile of this compound led to its advancement into clinical trials for the treatment of ADHD.

Phase 2 Clinical Trial (NCT00880217)

A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study was conducted to evaluate the efficacy and safety of three doses of this compound (1 mg, 3 mg, and 10 mg daily) in adults with ADHD. The study also included atomoxetine and OROS methylphenidate as active comparators.

Caption: Workflow of the Phase 2 clinical trial (NCT00880217).

The primary efficacy endpoint was the change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score at day 42. This compound did not demonstrate a statistically significant improvement compared to placebo at any of the doses tested. In contrast, the active comparators, atomoxetine and OROS methylphenidate, showed significant improvements, confirming the validity of the trial design.

| Treatment Group | Mean Change from Baseline in ADHD-RS-IV Total Score (Day 42) | p-value vs. Placebo |

| Placebo | -8.8 | - |

| This compound 1 mg/day | -9.3 | Not Statistically Significant |

| This compound 3 mg/day | -11.2 | Not Statistically Significant |

| This compound 10 mg/day | -12.2 | 0.161 |

| Atomoxetine 80 mg/day | -15.1 | <0.001 |

| OROS Methylphenidate 54 mg/day | -16.4 | <0.001 |

| Table 3: Primary Efficacy Results of the Phase 2 ADHD Trial. |

This compound was generally well-tolerated at the 1 mg and 3 mg doses. The 10 mg dose was associated with a higher incidence of treatment-emergent adverse events (TEAEs) and a higher discontinuation rate due to TEAEs compared to placebo.

| Treatment Group | Incidence of TEAEs (%) | Discontinuations due to TEAEs (%) |

| Placebo | 58.9 | 2.7 |

| This compound 1 mg/day | 61.8 | 4.4 |

| This compound 3 mg/day | 82.4 | 7.4 |

| This compound 10 mg/day | 89.0 | 19.2 |

| Atomoxetine 80 mg/day | 83.8 | 10.8 |

| OROS Methylphenidate 54 mg/day | 82.4 | 8.8 |

| Table 4: Safety and Tolerability in the Phase 2 ADHD Trial. |

Discontinuation and Subsequent Investigations

The failure to demonstrate efficacy in the Phase 2 trial led Johnson & Johnson to discontinue the development of this compound for ADHD. Subsequently, BenevolentAI acquired the rights to this compound and initiated a Phase 2b trial (NCT03194217) to investigate its potential for treating excessive daytime sleepiness in patients with Parkinson's disease. However, this trial also did not meet its primary endpoint.

Conclusion

This compound (JNJ-31001074) represents a well-characterized histamine H3 receptor antagonist that, despite a strong preclinical rationale and favorable pharmacokinetic and safety profiles, failed to translate its preclinical efficacy into a clinical benefit for patients with ADHD. The development history of this compound underscores the challenges of translating findings from preclinical models of complex neuropsychiatric disorders to successful clinical outcomes. The comprehensive data gathered during its development, however, provides valuable insights for future research into the role of the histaminergic system in CNS disorders and for the development of novel therapeutics targeting the H3 receptor.

References

Investigational History of Bavisant (JNJ-31001074) for ADHD and Narcolepsy: A Technical Review

Executive Summary: Bavisant (JNJ-31001074) is a potent and selective histamine H3 (H3) receptor antagonist investigated by Johnson & Johnson for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. The rationale for its development stemmed from the role of the H3 receptor as a presynaptic autoreceptor that inhibits the release of histamine and other key neurotransmitters involved in wakefulness and cognition, such as acetylcholine and norepinephrine.[1][2] Despite promising preclinical data, the clinical development of this compound for both indications was ultimately discontinued.[3][4] A pivotal Phase 2 study in adults with ADHD failed to demonstrate statistically significant efficacy compared to placebo.[1] While this compound was also advanced to Phase 2 trials for narcolepsy, detailed results from these studies are not publicly available, and the program was halted. This technical guide provides a comprehensive overview of the investigational history of this compound, summarizing its mechanism of action, preclinical findings, and clinical trial results for ADHD, with a qualitative discussion of its investigation for narcolepsy.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H3 receptor. The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3 receptors are located on non-histaminergic neurons as heteroreceptors, where they modulate the release of other neurotransmitters crucial for arousal and cognitive processes, including acetylcholine, norepinephrine, and dopamine.

By blocking the inhibitory effect of the H3 receptor, this compound was hypothesized to increase the release of these neurotransmitters in key brain regions, thereby promoting wakefulness and improving attention and cognitive function.

Preclinical Investigations

Preclinical studies demonstrated that this compound is an orally active, brain-penetrating, and highly selective antagonist of the human H3 receptor. In animal models, this compound was shown to increase wakefulness, enhance cognitive performance, and elevate levels of acetylcholine in the frontal cortex of rats. These findings provided a strong rationale for its clinical investigation in disorders characterized by deficits in attention and wakefulness, such as ADHD and narcolepsy.

Clinical Development for ADHD

This compound underwent Phase 1 and Phase 2 clinical trials for the treatment of ADHD. The most definitive study was a Phase 2, randomized, double-blind, placebo- and active-controlled trial (NCT00880217) in adults with ADHD.

Experimental Protocol: NCT00880217

-

Study Design: A multicenter, parallel-group study with a screening phase (up to 14 days), a 42-day double-blind treatment phase, and a 7-day post-treatment follow-up.

-

Participants: 430 men and women aged 18-55 years with a confirmed diagnosis of ADHD.

-

Intervention Groups: Participants were randomly assigned to one of six groups:

-

Placebo

-

This compound 1 mg/day

-

This compound 3 mg/day

-

This compound 10 mg/day

-

Atomoxetine hydrochloride 80 mg/day (active control)

-

OROS methylphenidate hydrochloride 54 mg/day (active control)

-

-

Primary Efficacy Endpoint: The change from baseline in the total score of the Attention-Deficit/Hyperactivity Disorder Rating Scale, Version IV (ADHD-RS-IV) at the end of the treatment phase (day 42).

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), laboratory tests, and electrocardiogram (ECG) readings.

Efficacy and Safety Results

The study failed to meet its primary efficacy endpoint. While there was a trend towards improvement with this compound, the change in the ADHD-RS-IV total score for the 10 mg/day group was not statistically superior to placebo. As per the study's step-down closed testing procedure, statistical comparisons for the lower doses were not performed. In contrast, the active controls, atomoxetine and OROS methylphenidate, both demonstrated statistically significant improvements compared to placebo.

| Treatment Group | Mean Change from Baseline in ADHD-RS-IV Total Score (Day 42) | p-value vs. Placebo |

| Placebo | -8.8 | - |

| This compound 1 mg/day | -9.3 | Not Performed |

| This compound 3 mg/day | -11.2 | Not Performed |

| This compound 10 mg/day | -12.2 | 0.161 |

| Atomoxetine 80 mg/day | -15.3 | <0.005 |

| OROS Methylphenidate 54 mg/day | -15.7 | <0.005 |

| Table 1: Primary Efficacy Results of the Phase 2 ADHD Trial (NCT00880217). |

In terms of safety and tolerability, the lower doses of this compound (1 mg and 3 mg) were well-tolerated. The 10 mg dose was associated with a higher incidence of adverse events and discontinuations.

| Treatment Group | Incidence of TEAEs (%) | Discontinuations due to TEAEs (%) |

| Placebo | 58.9 | 2.7 |

| This compound 1 mg/day | 61.8 | 4.4 |

| This compound 3 mg/day | 82.4 | 7.4 |

| This compound 10 mg/day | 89.0 | 19.2 |

| Atomoxetine 80 mg/day | 83.8 | 10.8 |

| OROS Methylphenidate 54 mg/day | 82.4 | 8.8 |

| Table 2: Safety and Tolerability Summary of the Phase 2 ADHD Trial (NCT00880217). |

Due to the lack of significant clinical effectiveness, the development of this compound for the treatment of ADHD was discontinued.

Clinical Development for Narcolepsy

This compound was also investigated for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness. The rationale was based on the wake-promoting properties of H3 receptor antagonists observed in preclinical models. The development program for narcolepsy progressed to Phase 2 clinical trials.

However, detailed information regarding the study design, patient population, and outcomes of these trials is not available in the public domain. It has been reported that the Phase 2 development for narcolepsy was conducted in several European countries and the United States. Ultimately, Johnson & Johnson discontinued the development of this compound for narcolepsy. The lack of published data suggests that the trials may not have yielded positive results, leading to the termination of the program.

Conclusion

The investigational history of this compound highlights the challenges in translating a promising mechanism of action and positive preclinical data into clinical efficacy. As a selective histamine H3 receptor antagonist, this compound offered a novel approach to treating ADHD and narcolepsy by modulating key neurotransmitter systems involved in arousal and cognition. However, in a well-controlled Phase 2 trial for adult ADHD, it failed to demonstrate a statistically significant benefit over placebo. While the investigation into narcolepsy reached the Phase 2 stage, the discontinuation of the program and the absence of published results suggest a similar lack of compelling efficacy. The development of this compound for these indications has been terminated.

References

Bavisant: A Technical Deep Dive into its Role as a Selective Histamine H3 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bavisant (also known as JNJ-31001074), a selective antagonist and inverse agonist of the histamine H3 receptor (H3R). This compound was investigated for its potential therapeutic effects in disorders such as Attention-Deficit Hyperactivity Disorder (ADHD).[1][2] This document details the molecular mechanism of this compound, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

The Histamine H3 Receptor: A Unique Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3][4] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3] Furthermore, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

A key feature of the H3 receptor is its high constitutive activity, meaning it can signal without being activated by an agonist. This tonic inhibitory activity makes it a prime target for inverse agonists. While a neutral antagonist simply blocks the binding of an agonist, an inverse agonist can bind to the receptor and reduce its basal signaling activity, leading to an increase in neurotransmitter release.

This compound's Mechanism of Action: From Receptor Binding to Neuronal Disinhibition

This compound is a potent and selective inverse agonist of the H3 receptor. By binding to the H3R, this compound not only blocks the inhibitory effects of histamine but also reduces the receptor's constitutive activity. This dual action leads to a disinhibition of histaminergic neurons and other neuronal systems, resulting in increased release of histamine and other neurotransmitters in the brain. This neurochemical effect was hypothesized to underlie its potential to promote wakefulness and improve cognitive functions.

The signaling cascade of the H3 receptor is primarily coupled through Gαi/o proteins. Activation of the H3R, either by an agonist or through its constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By acting as an inverse agonist, this compound counteracts this process, leading to an increase in cAMP levels.

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for this compound.

Table 1: Preclinical In Vitro Data for this compound

| Parameter | Species | Value | Reference |

| Human H3 Receptor Binding Affinity (Ki) | Human | <100 nM |

Note: In the primary reference, this compound is referred to as compound 11j in the table presenting human binding affinities. The paper later identifies this compound as this compound.

Table 2: Preclinical In Vivo Pharmacokinetic Data for this compound in Rats

| Parameter | Route | Value | Reference |

| Clearance (Cl) | IV | 26.1 ± 5.3 mL/min/kg | |

| Volume of Distribution (Vss) | IV | 39.4 ± 8.0 L/kg | |

| Half-life (t1/2) | IV | 20.0 ± 4.7 h | |

| Bioavailability (%F) | Oral | 52 ± 26 % |

Note: In the primary reference, this compound is referred to as compound 11g in the table presenting rat pharmacokinetic parameters. The authors state that optimization of ligands, including 11g, led to the discovery of this compound.

Table 3: this compound Clinical Trial Data in Adults with ADHD

| Parameter | This compound 1 mg/day | This compound 3 mg/day | This compound 10 mg/day | Placebo |

| Mean change from baseline in total ADHD-RS-IV score at day 42 | -9.3 | -11.2 | -12.2 | -8.8 |

| Statistical significance vs. placebo (p-value for 10 mg/day) | Not performed | Not performed | 0.161 | N/A |

| Incidence of Treatment-Emergent Adverse Events (TEAEs) | 61.8% | 82.4% | 89.0% | 58.9% |

| Discontinuations due to TEAEs | 4.4% | 7.4% | 19.2% | 2.7% |

Data from a randomized, double-blind, placebo-controlled study in adults with ADHD. The study concluded that this compound did not demonstrate significant clinical effectiveness in this population.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of H3 receptor inverse agonists like this compound. Below are outlines of key experimental protocols.

Radioligand Binding Assay for H3 Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for the H3 receptor.

Detailed Steps:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human H3 receptor are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and increasing concentrations of the test compound (this compound).

-

Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to modulate G protein activation by the H3 receptor, distinguishing between agonists, antagonists, and inverse agonists.

References

- 1. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

Preclinical Profile of Bavisant (JNJ-31001074): A Histamine H3 Receptor Inverse Agagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bavisant (also known as JNJ-31001074) is a potent and selective histamine H3 (H3) receptor inverse agonist that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). Preclinical studies demonstrated its ability to penetrate the brain and engage its target, leading to procognitive and wake-promoting effects in animal models. As an inverse agonist of the H3 receptor, a presynaptic autoreceptor, this compound modulates the release of several key neurotransmitters, including histamine and acetylcholine, which are crucial for arousal and cognitive functions. Despite promising preclinical findings, this compound did not demonstrate significant clinical efficacy in Phase 2 trials for ADHD, leading to the discontinuation of its development for this indication. This guide provides a comprehensive overview of the preclinical research on this compound, detailing its pharmacological properties, in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound acts as a potent inverse agonist at the histamine H3 receptor.[1] The H3 receptor is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[2][3]

By acting as an inverse agonist, this compound not only blocks the binding of the endogenous agonist histamine but also reduces the constitutive activity of the H3 receptor. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the underlying mechanism for its observed wake-promoting and procognitive effects in preclinical models.[4]

Signaling Pathway of this compound

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| Histamine H3 | Human | Radioligand Binding | pKi | 8.27 | |

| Histamine H3 | Human | Radioligand Binding | Ki | 5.4 nM | |

| hERG | Human | [3H]-astemizole competition binding | IC50 | > 10 µM |

Table 2: In Vivo Receptor Occupancy

| Species | Administration Route | Dose | Time Point | Receptor Occupancy (%) | Reference |

| Rat (Sprague-Dawley) | Oral (p.o.) | 10 mg/kg | 1 hour | ~80% | |

| Rat (Sprague-Dawley) | Oral (p.o.) | 10 mg/kg | 4 hours | ~60% | |

| Rat (Sprague-Dawley) | Oral (p.o.) | 10 mg/kg | 8 hours | ~30% |

Preclinical Efficacy in Animal Models

This compound demonstrated efficacy in preclinical models assessing cognitive function and wakefulness.

Pro-cognitive Effects: Passive Avoidance Test

The passive avoidance test is a fear-aggravated model used to assess learning and memory in rodents. In this task, animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). A longer latency to enter the aversive compartment is indicative of improved memory. This compound has been shown to have pro-cognitive effects in a passive avoidance model in rats.

Neurochemical Effects: Increased Acetylcholine Release

In vivo microdialysis studies in rats have shown that this compound increases the extracellular levels of acetylcholine in the frontal cortex. This brain region is critically involved in executive functions and attention. The enhanced cholinergic transmission is a likely contributor to the pro-cognitive effects observed with this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that while general protocols are described, specific parameters for the this compound studies were not always available in the public domain and are therefore based on standard laboratory practices.

Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A specific radioligand for the H3 receptor, such as [3H]-N-α-methylhistamine, is used.

-

Assay Conditions: The assay is typically performed in a 96-well format. Cell membranes (e.g., 15 µ g/well ) are incubated with a fixed concentration of the radioligand (e.g., 1 nM) and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Unifilter 96 GF/C).

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Passive Avoidance Test in Rats

Objective: To assess the effect of this compound on learning and memory.

Methodology:

-

Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a guillotine door. The floor of the dark compartment is an electrified grid.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Acquisition (Training) Phase:

-

The rat is placed in the lit compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

Due to their natural aversion to light, rodents will typically enter the dark compartment.

-

Once the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5-1.0 mA for 2 seconds) is delivered through the grid floor.

-

The animal is then returned to its home cage.

-

-

Retention (Testing) Phase:

-

Typically 24 hours after the training phase, the rat is again placed in the lit compartment.

-

The latency to enter the dark compartment is recorded, with a cut-off time (e.g., 300 seconds).

-

A longer latency to enter the dark compartment is interpreted as a stronger memory of the aversive event.

-

-

Drug Administration: this compound or vehicle is administered at a specified time before the acquisition or retention phase, depending on the aspect of memory being investigated (e.g., acquisition, consolidation, or retrieval).

Experimental Workflow: Passive Avoidance Test

In Vivo Microdialysis for Acetylcholine in the Rat Frontal Cortex

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the frontal cortex of freely moving rats.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the frontal cortex of anesthetized rats.

-

Microdialysis Probe: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Small molecules, including acetylcholine, diffuse from the extracellular fluid across the membrane and into the perfusion fluid (dialysate). The dialysate is collected at regular intervals (e.g., every 20-30 minutes).

-

Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally), and changes in acetylcholine levels from baseline are monitored over time.

Conclusion

This compound is a well-characterized histamine H3 receptor inverse agonist with a clear mechanism of action and demonstrated preclinical efficacy in models of cognition and wakefulness. Its ability to increase histamine and acetylcholine release in the brain provided a strong rationale for its investigation in disorders characterized by deficits in attention and arousal. However, the lack of translation from preclinical promise to clinical efficacy in ADHD highlights the complexities of drug development for central nervous system disorders. The comprehensive preclinical data package for this compound, as outlined in this guide, remains a valuable resource for researchers in the field of histamine pharmacology and cognitive neuroscience.

References

Bavisant's Effect on Neurotransmitter Release in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor antagonist and inverse agonist that was investigated for the treatment of central nervous system (CNS) disorders such as Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] The primary mechanism of action of this compound is the blockade of H3 receptors, which function as presynaptic autoreceptors and heteroreceptors in the CNS.[4][5] This antagonism is hypothesized to disinhibit the release of several key neurotransmitters, including histamine, acetylcholine (ACh), norepinephrine (NE), and dopamine (DA), thereby modulating arousal, cognition, and other neurological processes. This technical guide provides an in-depth overview of the preclinical evidence for this compound's effects on neurotransmitter release, details the experimental methodologies used in these assessments, and illustrates the underlying signaling pathways.

Introduction: The Role of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS. It acts as a presynaptic autoreceptor on histaminergic neurons, where its activation by histamine inhibits further histamine synthesis and release in a negative feedback loop. More broadly, H3 receptors are also expressed as heteroreceptors on a variety of non-histaminergic neurons, including cholinergic, noradrenergic, and dopaminergic neurons. Activation of these heteroreceptors inhibits the release of their respective neurotransmitters.

This compound, as a selective H3 receptor antagonist/inverse agonist, is designed to block these inhibitory actions. By antagonizing H3 autoreceptors, this compound is expected to increase the synthesis and release of histamine. By blocking H3 heteroreceptors, it is anticipated to enhance the release of other neurotransmitters like acetylcholine, norepinephrine, and dopamine.

This compound's Pharmacodynamics: Receptor Occupancy

The ability of this compound to exert its effects on neurotransmitter release is contingent on its capacity to penetrate the blood-brain barrier and bind to H3 receptors in the CNS. Preclinical studies in rats have demonstrated that this compound effectively crosses the blood-brain barrier and achieves significant receptor occupancy.

Table 1: Preclinical Receptor Occupancy of this compound in Rats

| Dose and Route of Administration | Brain Region | Receptor Occupancy | Species | Reference |

| 10 mg/kg (subcutaneous) | Not specified | >80% | Rat | |

| 3 mg/kg (oral) | Striatum | 96 ± 2% (at 1 hour) | Rat |

Effects on Neurotransmitter Release

Preclinical microdialysis studies have been conducted to measure the impact of H3 receptor antagonists on extracellular neurotransmitter levels in various brain regions. While specific quantitative data for this compound's effect on all key neurotransmitters is limited in publicly available literature, the collective evidence from studies on this compound and other selective H3 antagonists provides a strong indication of its neurochemical profile.

Acetylcholine

Preclinical research has shown that this compound administration leads to a significant increase in acetylcholine levels in the frontal cortex of rats. This brain region is critically involved in executive functions, attention, and working memory. The enhanced release of acetylcholine is a key mechanism through which H3 receptor antagonists are thought to exert their pro-cognitive effects.

Other Neurotransmitters: Evidence from other H3 Antagonists

Table 2: Effects of Selective H3 Receptor Antagonists on Neurotransmitter Release in Rats (Data for compounds other than this compound)

| H3 Antagonist | Brain Region | Neurotransmitter | Maximum Increase from Baseline (%) | Reference |

| GSK189254 | Anterior Cingulate Cortex | Acetylcholine | ~250% | |

| GSK189254 | Anterior Cingulate Cortex | Norepinephrine | ~200% | |

| GSK189254 | Anterior Cingulate Cortex | Dopamine | ~150% | |

| ABT-239 | Frontal Cortex | Acetylcholine | ~200% | |

| BF2.649 | Frontal Cortex | Acetylcholine | Significant Increase |

It is important to note that while these data are from other H3 antagonists, they support the hypothesized mechanism of action for this compound. The magnitude of the effect can vary depending on the specific compound, dose, and brain region being studied.

Signaling Pathways

The antagonism of the H3 receptor by this compound initiates a cascade of intracellular signaling events that ultimately lead to increased neurotransmitter release.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is constitutively active and is coupled to the Gi/o family of G proteins. Agonist binding to the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). As an inverse agonist, this compound would be expected to increase basal adenylyl cyclase activity. The βγ-subunits of the G-protein can also directly modulate ion channels, such as voltage-gated Ca2+ channels, to inhibit neurotransmitter release.

Mechanism of Increased Neurotransmitter Release

The blockade of the H3 receptor by this compound prevents the inhibitory signaling cascade. This disinhibition leads to an increase in the firing rate of the neuron and/or an increase in the probability of neurotransmitter release from the presynaptic terminal.

Experimental Protocols: In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Surgical Procedure

-

Animal Preparation: Male Sprague-Dawley rats are typically used. The animals are anesthetized with isoflurane or a similar anesthetic agent.

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., frontal cortex, hippocampus, or striatum). The cannula is secured to the skull with dental cement.

-

Recovery: The animal is allowed to recover from surgery for a period of 24-48 hours.

Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the target brain region.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump. The aCSF composition is designed to mimic the extracellular fluid of the brain.

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes). For acetylcholine measurement, an acetylcholinesterase inhibitor may be included in the perfusate to prevent degradation of acetylcholine in the sample.

-

Drug Administration: this compound or a vehicle control is administered to the animal (e.g., orally or via subcutaneous injection).

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry to quantify the concentrations of the neurotransmitters of interest.

Conclusion

This compound, a selective histamine H3 receptor antagonist/inverse agonist, demonstrates a clear mechanism of action that supports its potential to increase the release of multiple key neurotransmitters in the CNS. Preclinical evidence confirms its ability to cross the blood-brain barrier and occupy H3 receptors, leading to a significant increase in acetylcholine in the frontal cortex. While direct quantitative data for this compound's effect on histamine, norepinephrine, and dopamine are limited, the established function of the H3 receptor and data from other selective antagonists strongly suggest that this compound would produce similar increases in these neurotransmitters. The use of in vivo microdialysis provides a robust method for quantifying these neurochemical changes. Despite promising preclinical findings, this compound's clinical development was discontinued due to a lack of efficacy in treating ADHD and excessive daytime sleepiness in Parkinson's disease. Nevertheless, the study of this compound has contributed to a greater understanding of the role of the histaminergic system in regulating CNS function.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. apexbt.com [apexbt.com]

- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Bavisant: An In-Depth Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Bavisant (also known as JNJ-31001074) is a potent and selective histamine H3 receptor antagonist/inverse agonist that was investigated for the treatment of central nervous system disorders, including attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. As a member of the benzamide class of compounds, this compound was designed to modulate the release of key neurotransmitters in the brain, thereby influencing wakefulness and cognitive functions.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound based on data from early preclinical and clinical studies, with a focus on its mechanism of action, receptor engagement, and downstream neurochemical effects.

Mechanism of Action: Histamine H3 Receptor Blockade

This compound functions as a high-affinity antagonist or inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory effect of these presynaptic H3 receptors, this compound was hypothesized to increase the synaptic concentrations of these wakefulness-promoting and cognition-enhancing neurotransmitters.

In Vitro Pharmacology

Early in vitro studies established the high affinity and selectivity of this compound for the human histamine H3 receptor. These studies were crucial in characterizing its potential as a therapeutic agent.

Binding Affinity

Radioligand binding assays were employed to determine the binding affinity of this compound to the human histamine H3 receptor.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Species |

| pKi | 8.27 | Human |

| Ki | 5.4 nM | Human |

| hERG IC50 | > 10 µM | Human |

Data sourced from multiple references.

Experimental Protocol: Radioligand Binding Assay (General Methodology)

A common method for determining binding affinity involves a competitive binding assay using a radiolabeled ligand that is known to bind to the target receptor.

Preclinical In Vivo Pharmacodynamics

Preclinical studies in animal models provided the first in vivo evidence of this compound's pharmacodynamic effects, including its ability to occupy H3 receptors in the brain and modulate neurotransmitter levels.

Receptor Occupancy

Ex vivo receptor occupancy studies in rats demonstrated that orally administered this compound effectively penetrates the brain and binds to histamine H3 receptors.

Table 2: Ex Vivo Histamine H3 Receptor Occupancy in Rats

| Dose (p.o.) | Time Point | Receptor Occupancy (%) |

| 10 mg/kg | 1 hour | ~80% |

| 10 mg/kg | 4 hours | ~60% |

| 10 mg/kg | 8 hours | ~40% |

Data is estimated from graphical representations in the cited literature.

Experimental Protocol: Ex Vivo Receptor Occupancy Assay

This technique measures the in vivo binding of a drug to its target by assessing the availability of the target receptor in tissue samples after drug administration.

Effects on Neurotransmitter Release